molecular formula C8H6ClIO2 B2973748 3-Chloro-5-iodo-2-methylbenzoic acid CAS No. 1702698-94-9

3-Chloro-5-iodo-2-methylbenzoic acid

Cat. No. B2973748
CAS RN: 1702698-94-9
M. Wt: 296.49
InChI Key: OPQJPHAKHSUPCS-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-2-methylbenzoic acid is a compound with the molecular formula C8H6ClIO2 . It is stored at room temperature and protected from light .


Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. Another related compound, 3-Chloro-2-methylbenzoic acid, has been synthesized from 3-CHLORO-O-XYLENE and Acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . A related compound, 5-Iodo-2-Methylbenzoic Acid, appears like a colorless liquid, and has a melting point of 176-179°C .

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-2-methylbenzoic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the chlorine and iodine atoms. This compound has also been shown to have an inhibitory effect on certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have an inhibitory effect on certain enzymes, which may have implications for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Chloro-5-iodo-2-methylbenzoic acid in lab experiments is its high purity and quality. This compound is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Chloro-5-iodo-2-methylbenzoic acid. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have an inhibitory effect on certain enzymes, which may be useful in the development of new drugs for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in organic synthesis and other areas of research.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research in recent years. It is used in various research applications due to its unique properties, and its synthesis method has been optimized to yield high purity and high-quality product. While its mechanism of action is not fully understood, it has been shown to have an inhibitory effect on certain enzymes, which may have implications for the development of new drugs. Further research is needed to fully understand the potential applications of this compound in various areas of research.

Synthesis Methods

The synthesis of 3-Chloro-5-iodo-2-methylbenzoic acid involves the reaction of 3-chloro-5-iodo-2-methylbenzoyl chloride with sodium hydroxide in water. The resulting product is then acidified with hydrochloric acid to obtain the final compound. This method has been optimized and yields high purity and high-quality product.

Scientific Research Applications

3-Chloro-5-iodo-2-methylbenzoic acid has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis. This compound is used as a reagent in the synthesis of various organic compounds due to its unique properties. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-5-iodo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQJPHAKHSUPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1702698-94-9
Record name 3-chloro-5-iodo-2-methylbenzoic acid
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